![molecular formula C9H9F3N2O B7867507 4-amino-3-trifluoromethyl-N-methylbenzamide](/img/structure/B7867507.png)
4-amino-3-trifluoromethyl-N-methylbenzamide
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Description
4-amino-3-trifluoromethyl-N-methylbenzamide is a useful research compound. Its molecular formula is C9H9F3N2O and its molecular weight is 218.18 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-amino-3-trifluoromethyl-N-methylbenzamide involves the introduction of an amino group and a trifluoromethyl group onto a benzene ring, followed by the addition of a methyl group to the amide functional group.
Starting Materials
3-nitrobenzoic acid, methylamine, trifluoroacetic acid, thionyl chloride, sodium hydroxide, sodium borohydride, acetic anhydride, hydrochloric acid, sodium bicarbonate, ethyl acetate, wate
Reaction
1. Reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid using sodium borohydride, 2. Protection of the amine group by reacting 3-aminobenzoic acid with acetic anhydride to form N-acetyl-3-aminobenzoic acid, 3. Nitration of N-acetyl-3-aminobenzoic acid using nitric acid and sulfuric acid to form 3-nitro-N-acetyl-aminobenzoic acid, 4. Reduction of the nitro group to an amino group using sodium borohydride, 5. Deacetylation of the amine group using hydrochloric acid to form 3-amino-benzoic acid, 6. Protection of the carboxylic acid group by reacting 3-amino-benzoic acid with trifluoroacetic anhydride to form 3-amino-benzoyl trifluoroacetate, 7. Chlorination of 3-amino-benzoyl trifluoroacetate using thionyl chloride to form 4-chloro-3-amino-benzoyl trifluoroacetate, 8. Deacylation of the trifluoroacetyl group using sodium hydroxide to form 4-chloro-3-aminobenzoic acid, 9. Trifluoromethylation of 4-chloro-3-aminobenzoic acid using trifluoromethyl iodide and silver oxide to form 4-amino-3-trifluoromethylbenzoic acid, 10. Methylation of the amide group using methylamine and sodium bicarbonate to form 4-amino-3-trifluoromethyl-N-methylbenzamide, 11. Purification of the final product using ethyl acetate and wate
properties
IUPAC Name |
4-amino-N-methyl-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-14-8(15)5-2-3-7(13)6(4-5)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDMFPRPJVPPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-methyl-3-(trifluoromethyl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.